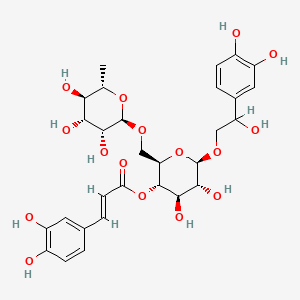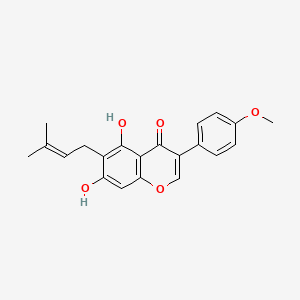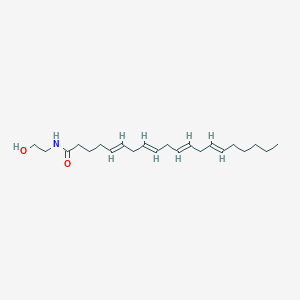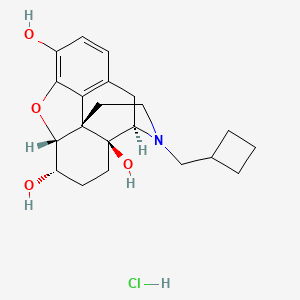
Lipoicacid
描述
Lipoic acid, also known as thioctic acid, is a naturally occurring organosulfur compound derived from caprylic acid (octanoic acid). It is an essential cofactor for aerobic metabolism and is synthesized by plants, animals, and humans. Lipoic acid is known for its potent antioxidant properties, which help protect cells and tissues from oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: Lipoic acid can be synthesized through various methods, including asymmetric synthesis catalyzed by enzymatic and chemical catalysts, chiral resolution, and chiral substrate-controlled synthesis . One common synthetic route involves the reaction of 6,8-dichloro octanoic acid with sodium sulfide, followed by oxidation to form lipoic acid .
Industrial Production Methods: Industrial production of lipoic acid typically involves the use of chemical synthesis methods. One such method includes the reaction of intermediate compounds with thionyl chloride, followed by purification through column chromatography . Another method involves the use of asymmetric synthesis to produce the ®-enantiomer of lipoic acid, which is the biologically active form .
化学反应分析
Types of Reactions: Lipoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It contains two sulfur atoms connected by a disulfide bond in the 1,2-dithiolane ring, which can be reduced to form dihydrolipoic acid .
Common Reagents and Conditions:
Oxidation: Lipoic acid can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The disulfide bond in lipoic acid can be reduced to form dihydrolipoic acid using reducing agents like sodium borohydride or dithiothreitol.
Substitution: Lipoic acid can undergo substitution reactions with nucleophiles, such as amines or thiols, to form various derivatives.
Major Products:
Oxidation: Oxidized lipoic acid forms sulfoxides or sulfones.
Reduction: Reduced lipoic acid forms dihydrolipoic acid.
Substitution: Substitution reactions yield various lipoic acid derivatives with different functional groups.
科学研究应用
Lipoic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry .
Chemistry:
- Used as a catalyst in various chemical reactions.
- Employed in the synthesis of polymers and nanomaterials.
Biology:
- Acts as a cofactor for several mitochondrial enzymes involved in energy metabolism.
- Plays a role in the regulation of gene expression and cellular signaling pathways.
Medicine:
- Used as a dietary supplement for its antioxidant properties.
- Investigated for its potential therapeutic effects in treating diabetes, neurodegenerative diseases, and cardiovascular diseases.
- Studied for its role in improving insulin sensitivity and glucose uptake.
Industry:
- Incorporated into cosmetics and skincare products for its anti-aging properties.
- Used in the food industry as a preservative and antioxidant.
作用机制
Lipoic acid exerts its effects through several mechanisms :
Antioxidant Activity: Lipoic acid scavenges free radicals and neutralizes oxidative stress, protecting cells from damage.
Enzyme Cofactor: It acts as a cofactor for mitochondrial enzymes involved in oxidative decarboxylation of keto acids.
Gene Regulation: Lipoic acid influences the expression of genes involved in antioxidant defense and energy metabolism.
Metal Chelation: It chelates metal ions, reducing their availability for catalyzing oxidative reactions.
相似化合物的比较
Lipoic acid is unique due to its dual role as an antioxidant and enzyme cofactor. Similar compounds include :
Dihydrolipoic Acid: The reduced form of lipoic acid with similar antioxidant properties.
Asparagusic Acid: Another sulfur-containing compound with antioxidant activity.
Lipoamide: A derivative of lipoic acid used as a cofactor in enzymatic reactions.
Lipoic acid stands out for its versatility and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
5-(dithiolan-3-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13O2S2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-46-4 | |
| Record name | 5-(1,2-dithiolan-3-yl)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)




![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)
![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
